molecular formula C21H21NO4S B2370670 (Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951977-00-7

(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2370670
CAS RN: 951977-00-7
M. Wt: 383.46
InChI Key: NNDYVVDLNOEBNY-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C21H21NO4S and its molecular weight is 383.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophile and Nucleophile Synthesis

(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one has been involved in synthesis processes as both an electrophile and a nucleophile. For example, it was used in the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which served as probes for Drosophila nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).

Optical and Electronic Properties

The compound is also important in the study of optical and electronic properties. A related research synthesized derivatives with terminal ethynyl- and butadiynyl- substituents, exploring their redox, structural, and optoelectronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).

Stereochemical Studies

Stereochemical studies are another research application. The configuration and conformation of similar compounds have been determined using NMR spectroscopy, providing insights into the stereochemistry of saturated heterocycles (Sohár, Gera, & Bernáth, 1980).

Synthesis of Benzofuran-3(2H)-one Derivatives

The compound has been used in the synthesis of benzofuran-3(2H)-one derivatives. For instance, a new synthesis method was developed for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization (Gabriele et al., 2006).

Enzyme Inhibition and PET Probe Synthesis

This compound is significant in the field of enzyme inhibition and the synthesis of PET probes. An example is its use in the synthesis of a benzofuran-3(2H)-one derivative as a potent inhibitor of the enzyme PIM1, which also served as a potential PET probe for imaging of the enzyme (Gao, Wang, Miller, & Zheng, 2013).

Catalytic Applications

Furthermore, the compound has applications in catalysis. For example, a study utilized metalloporphyrin struts in a metal-organic framework (MOF) to catalyze acyl-transfer reactions, demonstrating the role of such compounds in enhancing catalytic efficiency (Shultz, Farha, Hupp, & Nguyen, 2009).

properties

IUPAC Name

(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-13-6-8-27-19(13)9-18-20(23)15-4-5-17-16(21(15)26-18)11-22(12-25-17)10-14-3-2-7-24-14/h4-6,8-9,14H,2-3,7,10-12H2,1H3/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDYVVDLNOEBNY-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((3-methylthiophen-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.